The compound is classified as an amino acid derivative and belongs to the category of Fmoc-protected amino acids. It is essential for synthesizing peptides where tryptophan's unique properties are required.
The synthesis of Fmoc-D-Tryptophan Hydrochloride typically involves the following steps:
Fmoc-D-Tryptophan Hydrochloride has a complex structure characterized by its aromatic indole side chain, which contributes to its unique properties in biological systems. The molecular formula is with a molecular weight of approximately 295.36 g/mol.
Fmoc-D-Tryptophan Hydrochloride participates in several key reactions during peptide synthesis:
The mechanism of action involves the sequential addition of amino acids to form peptides. The Fmoc protecting group allows for selective deprotection, enabling precise control over the peptide synthesis process, which is crucial for maintaining the integrity of sensitive side chains like that of tryptophan.
The efficiency of deprotection and coupling reactions can significantly affect the yield and purity of the synthesized peptides, making the choice of conditions critical.
Fmoc-D-Tryptophan Hydrochloride is widely used in:
Fmoc-D-Trp-OH (Nα-Fmoc-D-tryptophan, CAS 86123-11-7) serves as a cornerstone building block for introducing D-configured tryptophan residues in Fmoc-based SPPS. Its integration follows standardized protocols for hydrophobic amino acid coupling, typically employing a 2-4 fold molar excess relative to resin loading capacity [2] [4]. The Novabiochem® product line specifies optimal solubility in DMF (≥1 mmol in 2 mL), enabling efficient delivery during automated synthesis cycles [4]. For resin attachment, Wang or Rink amide resins are preferred when synthesizing C-terminal modified peptides, while acid-labile resins (e.g., 2-chlorotrityl) require careful solvent selection to prevent premature cleavage during Fmoc-D-Trp-OH coupling [3] [9]. Post-coupling verification employs ninhydrin or chloranil tests, with stringent quality controls confirming ≥98.0% HPLC purity and ≥99.5% enantiomeric purity in commercial batches to minimize deletion sequences [2] [8].
Table 1: SPPS Integration Parameters for Fmoc-D-Trp-OH
Parameter | Optimal Condition | Purpose |
---|---|---|
Solvent | DMF or NMP | Maximize solubility |
Coupling Temperature | 25-30°C | Balance kinetics/racemization risk |
Concentration | 0.2-0.3M in DMF | Prevent aggregation issues |
Resin Compatibility | Wang, Rink Amide, 2-Cl-Trt | Controlled C-terminus modification |
The Fmoc group in Fmoc-D-Trp-OH undergoes base-mediated deprotection via a two-step β-elimination mechanism, generating dibenzofulvene (DBF) intermediates that are scavenged by nucleophilic amines. Piperidine (20-30% in DMF) remains the conventional deblocking reagent due to its optimal pKa (11.1) and efficient DBF adduct formation [6] [9]. However, emerging regulatory restrictions on piperidine (a controlled substance precursor) have spurred adoption of alternatives like 4-methylpiperidine (4MP, pKa 10.78) and piperazine (PZ, pKa 9.73). Studies demonstrate comparable deprotection efficiency among these reagents in microwave-assisted SPPS, though peptide-specific yield variations up to 9.7% occur in sequences containing multiple D-Trp residues [6]. Crucially, the indole ring of D-tryptophan requires no side-chain protection when using modern cleavage cocktails containing triisopropylsilane (TIS), unlike Boc strategies necessitating formyl (For) protection [3] [9].
Table 2: Performance of Fmoc Deprotection Reagents for D-Trp-Containing Peptides
Reagent | pKa | Deprotection Efficiency | Peptide-Specific Yield Variance |
---|---|---|---|
Piperidine (PP) | 11.1 | 98.5% | Baseline |
4-Methylpiperidine | 10.78 | 97.8% | -1.2% to +3.5% |
Piperazine (PZ) | 9.73 | 96.1% | -4.1% to +1.8% |
Carboxyl activation of Fmoc-D-Trp-OH presents unique challenges due to the steric hindrance of the indole moiety and potential racemization at the α-carbon. Phosphonium (PyBOP, PyAOP) and uronium (HBTU, HATU) reagents outperform carbodiimides (DIC) in coupling yields (>99% vs. 92-95%) for D-Trp incorporation, particularly in sterically congested sequences [3]. HATU-mediated couplings exhibit superior kinetics, reducing coupling times to 15-30 minutes compared to DIC/HOBt’s 45-90 minutes. Racemization studies reveal <0.3% epimerization with 0.9 eq HATU/DIEA, versus 1.5-2% with DIC/Oxyma in model peptides containing consecutive D-Trp residues [6]. For industrial applications, cost-effective alternatives like COMU® gain traction due to reduced byproduct accumulation, though urea byproducts from uronium salts necessitate rigorous post-synthesis purification when synthesizing therapeutic peptides [8].
Industrial adoption of Fmoc-D-Trp-OH leverages standardized quality control metrics: acidimetric assay (≥96.0%), TLC (≥98%), and HPLC (≥98.0%) to ensure batch-to-batch reproducibility [4] [8]. Cost drivers include:
Table 3: Industrial-Scale Cost Analysis for Fmoc-D-Trp-OH
Scale | Price (USD/g) | Supplier | Key Quality Specifications |
---|---|---|---|
10g | $5.00 | MedChemExpress | ≥99.98% purity, 100% ee |
100g | $3.20 | Fluorochem | ≥98% purity, ≤1.0% water (KF) |
500g | $0.60 | Peptide.com | ≥98.0% (HPLC), ≥99.5% ee |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: